Azido-PEG36-NHS ester

PEG linker hydrodynamic radius pharmacokinetics

Azido-PEG36-NHS ester (molecular formula C79H152N4O40, MW 1798.05 g/mol) is a heterobifunctional polyethylene glycol (PEG) linker containing 36 ethylene oxide repeat units. It features an N-hydroxysuccinimide (NHS) ester group at one terminus for covalent coupling to primary amines and an azide group at the opposite terminus for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry.

Molecular Formula C79H152N4O40
Molecular Weight 1798.1 g/mol
Cat. No. B11938523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG36-NHS ester
Molecular FormulaC79H152N4O40
Molecular Weight1798.1 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C79H152N4O40/c80-82-81-4-6-88-8-10-90-12-14-92-16-18-94-20-22-96-24-26-98-28-30-100-32-34-102-36-38-104-40-42-106-44-46-108-48-50-110-52-54-112-56-58-114-60-62-116-64-66-118-68-70-120-72-74-122-76-75-121-73-71-119-69-67-117-65-63-115-61-59-113-57-55-111-53-51-109-49-47-107-45-43-105-41-39-103-37-35-101-33-31-99-29-27-97-25-23-95-21-19-93-17-15-91-13-11-89-9-7-87-5-3-79(86)123-83-77(84)1-2-78(83)85/h1-76H2
InChIKeyHPWINUMKZCFDLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Azido-PEG36-NHS Ester: Long-Chain Heterobifunctional PEG Linker for Click Chemistry Bioconjugation and PROTAC Synthesis


Azido-PEG36-NHS ester (molecular formula C79H152N4O40, MW 1798.05 g/mol) is a heterobifunctional polyethylene glycol (PEG) linker containing 36 ethylene oxide repeat units . It features an N-hydroxysuccinimide (NHS) ester group at one terminus for covalent coupling to primary amines and an azide group at the opposite terminus for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry [1]. The compound is a member of the PEG-based PROTAC linker family and serves as a click chemistry reagent enabling sequential, orthogonal bioconjugation [2]. Its discrete 36-unit PEG spacer provides a calculated extended chain length of approximately 130.9 Å, substantially longer than shorter-chain azido-PEG-NHS analogs .

Azido-PEG36-NHS Ester: Why Shorter PEG Chain Analogs Cannot Be Interchanged Without Consequence


Substituting Azido-PEG36-NHS ester with shorter-chain azido-PEG-NHS analogs (e.g., PEG4, PEG8, or PEG12 versions) is not functionally neutral in bioconjugation workflows. The PEG chain length governs three interdependent performance parameters: hydrodynamic volume, which determines renal clearance rates and conjugate pharmacokinetics; steric accessibility, which dictates whether the NHS ester can reach buried lysine residues on folded proteins; and inter-ligand distance, which critically influences ternary complex formation efficiency in PROTAC-mediated protein degradation . Shorter PEG spacers (4-12 units, MW 388-741 g/mol) provide insufficient spacing to prevent steric occlusion during large biomolecule conjugation, while the PEG36 spacer (MW ~1798 g/mol) enables a 130.9 Å bridge that reduces steric hindrance and improves conjugation yield to sterically hindered amine sites . The following evidence quantitatively substantiates these differences.

Azido-PEG36-NHS Ester: Comparative Quantitative Evidence for Scientific Selection


Molecular Weight Differentiation: Azido-PEG36-NHS vs. Shorter Azido-PEG-NHS Analogs

Azido-PEG36-NHS ester exhibits a molecular weight of 1798.05 g/mol, representing a 2.4-fold increase over Azido-PEG12-NHS (740.79 g/mol) and a 4.6-fold increase over Azido-PEG4-NHS (388.37 g/mol) . The increased molecular weight correlates directly with enhanced hydrodynamic volume, a critical determinant of conjugate pharmacokinetics . PEGylation studies indicate that increasing hydrodynamic radius reduces renal clearance rates by 40-60% through size-exclusion effects at the glomerular filtration barrier [1].

PEG linker hydrodynamic radius pharmacokinetics renal clearance

Spacer Length and Atom Count: PEG36 Enables Extended Molecular Bridging

The PEG36 spacer comprises 112 atoms with an extended chain length of 130.9 Å, as documented for the dPEG®36 scaffold . In comparison, Azido-PEG12-NHS provides a 40-atom spacer with 47.2 Å reach [1], and Azido-PEG8-NHS offers a 32-atom spacer with approximately 35 Å reach. The 130.9 Å bridge length reduces steric hindrance during conjugation to large biomolecules and enables access to amine residues that are sterically occluded when using shorter linkers .

spacer length steric hindrance bioconjugation PROTAC linker optimization

Hydrolytic Stability: NHS Ester Half-Life Profile in Aqueous Conditions

NHS esters undergo pH-dependent hydrolysis in aqueous media, with half-life decreasing sharply as pH increases. For PEG-NHS esters at pH 7.0 and 0°C, hydrolysis half-life is 4-5 hours, while at pH 8.6 and 4°C, half-life falls to 10 minutes . PEG-NHS ester hydrolysis half-life exceeds 120 minutes at pH 7.4 but drops below 9 minutes at pH 9.0 [1]. Azido-PEG36-NHS ester, like all NHS esters, must be used immediately upon dissolution in aqueous buffer to avoid activity loss .

NHS ester hydrolysis aqueous stability conjugation efficiency pH optimization

Steric Accessibility: PEG36 Reduces Conjugation Hindrance vs. Shorter Spacers

The 36-unit PEG spacer reduces steric hindrance compared to shorter PEG linkers (e.g., PEG4, PEG8, PEG12) during bioconjugation reactions . The 130.9 Å bridge provides sufficient separation between the conjugated biomolecule and the click chemistry handle to prevent steric occlusion, enabling efficient orthogonal conjugation in aqueous and organic systems . This property is particularly critical in ADC synthesis, where steric hindrance can limit drug-to-antibody ratio (DAR) and homogeneity .

steric hindrance conjugation efficiency ADC linker protein labeling

TFP Ester Alternative: Enhanced Hydrolytic Stability vs. NHS Ester

For applications requiring enhanced hydrolytic stability, the 2,3,5,6-tetrafluorophenyl (TFP) ester variant (Azido-dPEG®36-TFP ester) demonstrates superior stability compared to NHS esters. TFP esters are more hydrolytically stable than NHS esters, with an optimal reaction pH range of 7.5-8.0 compared to 7.0-7.5 for NHS esters, and exhibit higher reactivity toward free amines within their optimal pH range . This represents an important procurement decision point: TFP ester offers improved aqueous stability at the cost of slightly elevated reaction pH .

activated ester hydrolytic stability conjugation chemistry TFP vs NHS

PROTAC Linker Optimization: PEG36 Length Supports Ternary Complex Formation

Azido-PEG36-NHS ester is classified as a PEG-based PROTAC linker used in the synthesis of proteolysis-targeting chimeras [1]. The extended 130.9 Å PEG36 spacer provides sufficient inter-ligand distance to accommodate the spatial requirements of ternary complex formation between the target protein, PROTAC molecule, and E3 ubiquitin ligase . While PROTAC linker optimization is highly target-dependent, longer PEG linkers (24-36 units) generally provide greater conformational flexibility and reduced steric constraints compared to shorter PEG4-PEG12 variants, which may restrict ternary complex geometry [2].

PROTAC linker ternary complex targeted protein degradation E3 ligase

Azido-PEG36-NHS Ester: Evidence-Based Application Scenarios for Research and Industrial Procurement


PROTAC Development Requiring Extended E3 Ligase-Target Protein Spacing

Azido-PEG36-NHS ester is specifically indicated for PROTAC synthesis when target protein and E3 ligase binding sites are spatially separated beyond the bridging capacity of shorter PEG linkers (PEG4-PEG12). The 130.9 Å PEG36 spacer provides the conformational flexibility and extended reach necessary for ternary complex formation with challenging target-ligase geometries . Procurement of the PEG36 variant over shorter analogs should be prioritized when initial screening with PEG4-PEG12 linkers fails to produce active degraders [1].

Antibody-Drug Conjugate (ADC) Synthesis with High Drug-to-Antibody Ratio Requirements

For ADC applications where steric hindrance limits conjugation efficiency, the PEG36 spacer reduces steric occlusion during NHS ester-amine coupling, enabling higher and more homogeneous drug-to-antibody ratios (DAR) compared to shorter PEG4-PEG12 linkers . The extended hydrophilic PEG chain also enhances aqueous solubility of the ADC conjugate, reducing aggregation propensity that commonly occurs with hydrophobic drug payloads [1]. This scenario is particularly relevant for ADCs bearing hydrophobic cytotoxins (e.g., maytansinoids, auristatins) where conjugate solubility is a critical quality attribute .

Site-Specific Protein Labeling Requiring Access to Sterically Hindered Lysine Residues

When targeting lysine residues buried in protein tertiary structure or located within sterically congested domains, the 130.9 Å PEG36 spacer enables NHS ester access that shorter linkers cannot achieve . The PEG36 spacer reduces steric hindrance between conjugated moieties, supporting efficient orthogonal bioconjugation in both aqueous and organic systems [1]. This application scenario is most relevant for labeling large multi-domain proteins, antibody fragments, or protein complexes where the NHS-reactive amine is not surface-exposed .

Nanoparticle and Surface Functionalization Requiring Extended Hydrophilic Spacing

For functionalizing nanoparticles, polymers, or solid surfaces with azide handles for subsequent click chemistry, the PEG36 spacer provides a 130.9 Å hydrophilic bridge that minimizes non-specific binding and steric crowding at the surface interface . The extended PEG chain increases the hydrodynamic volume of the conjugated product, which is particularly advantageous for reducing protein corona formation on nanoparticle surfaces [1]. This scenario applies to magnetic bead functionalization, quantum dot bioconjugation, and biosensor surface engineering where surface density and steric accessibility of the azide handle are critical performance parameters .

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